molecular formula C8H8BrN3 B10902944 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10902944
M. Wt: 226.07 g/mol
InChI Key: HIUOHLUOIHOAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of bromine and methyl groups at specific positions on the ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent. One common method is the bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as n-butyllithium and Grignard reagents are commonly used for nucleophilic substitution reactions.

    Electrophilic Addition: Electrophilic addition reactions often involve the use of electrophiles such as halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium compound can yield various substituted pyrazolo[1,5-a]pyrimidines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is primarily related to its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets may vary depending on the specific derivative and its intended application .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3

InChI Key

HIUOHLUOIHOAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.